molecular formula C16H14O B3103612 5-(Benzyloxy)-1H-indene CAS No. 1446091-32-2

5-(Benzyloxy)-1H-indene

Cat. No.: B3103612
CAS No.: 1446091-32-2
M. Wt: 222.28 g/mol
InChI Key: ABDLOXYDEPIWQP-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-1H-indene is an organic compound characterized by the presence of a benzyloxy group attached to the indene framework

Scientific Research Applications

5-(Benzyloxy)-1H-indene has diverse applications in scientific research:

Mechanism of Action

Target of Action

Similar compounds such as [4-({[5-benzyloxy-1-(3-carbamimidoyl-benzyl)-1h-indole-2-carbonyl]-amino}-methyl)-phenyl]-trimethyl-ammonium have been found to target trypsin-1 .

Mode of Action

It is known that benzylic compounds are activated towards free radical attack . This suggests that 5-(Benzyloxy)-1H-indene may interact with its targets through a similar mechanism, leading to changes in the target’s function.

Biochemical Pathways

Benzylic compounds are known to undergo oxidation and reduction reactions . These reactions could potentially affect various biochemical pathways, leading to downstream effects.

Pharmacokinetics

A related compound, [4-({[5-benzyloxy-1-(3-carbamimidoyl-benzyl)-1h-indole-2-carbonyl]-amino}-methyl)-phenyl]-trimethyl-ammonium, has been studied and found to have a mean plasma half-life of 38 minutes, a clearance of 22 liters/hr/kg, and a volume of distribution of 21 liters/kg . These properties may give some indication of the ADME properties of this compound.

Result of Action

It is known that the reaction of benzylic compounds with nucleophiles can result in the formation of oximes or hydrazones . This suggests that this compound may have similar effects.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, which is commonly used in the synthesis of benzylic compounds, is known to be influenced by factors such as temperature, pH, and the presence of a catalyst .

Safety and Hazards

Safety data sheets (SDS) provide information on the potential hazards of a compound, including physical, health, and environmental hazards. They also provide recommendations for safe handling and storage .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Benzyloxy)-1H-indene typically involves the reaction of indene with benzyl alcohol under specific conditions. One common method is the use of a base such as sodium hydride to deprotonate the alcohol, followed by the addition of indene to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-(Benzyloxy)-1H-indene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Properties

IUPAC Name

5-phenylmethoxy-1H-indene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O/c1-2-5-13(6-3-1)12-17-16-10-9-14-7-4-8-15(14)11-16/h1-6,8-11H,7,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABDLOXYDEPIWQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2=C1C=CC(=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of the product from Step B (15.0 g, 62.5 mmol) in toluene (200 mL) was added p-TsOH (1.0 g, 6.25 mmol) at ambient temperature and the mixture was heated at 80° C. for 1.5 hours. The mixture was concentrated and purified by column chromatography (eluted with PE:EtOAc=30:1) to give the title compound (12.3 g, 89%) as a white solid. 1H-NMR (600 MHz, CDCl3) δ 7.47-7.46 (m, 2H), 7.41-7.33 (m, 5H), 7.06-7.05 (m, 1H), 6.85-6.84 (m, 1H), 6.60-6.58 (m, 1H), 5.11 (s, 2H), 3.35 (m, 2H) ppm.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Benzyloxy)-1H-indene
Reactant of Route 2
5-(Benzyloxy)-1H-indene
Reactant of Route 3
5-(Benzyloxy)-1H-indene
Reactant of Route 4
5-(Benzyloxy)-1H-indene
Reactant of Route 5
5-(Benzyloxy)-1H-indene
Reactant of Route 6
5-(Benzyloxy)-1H-indene

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